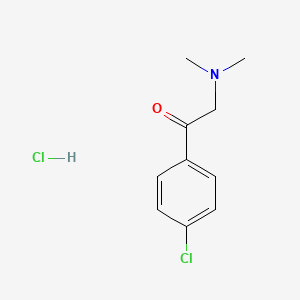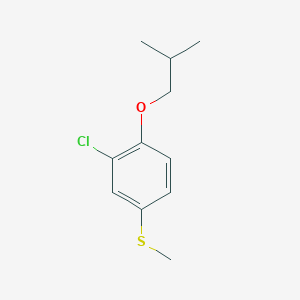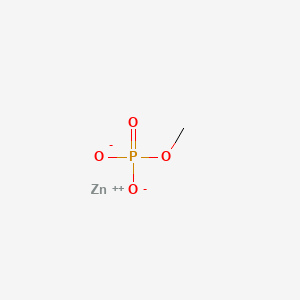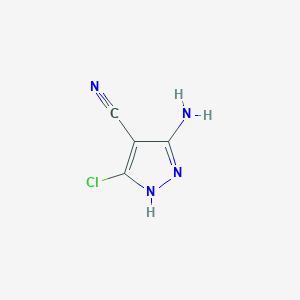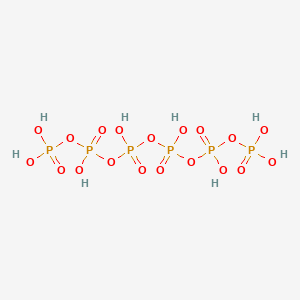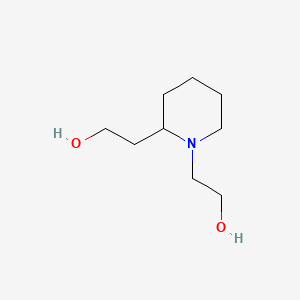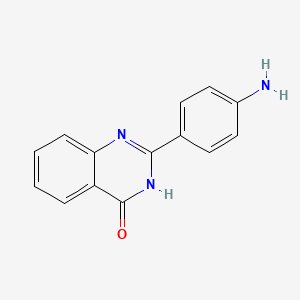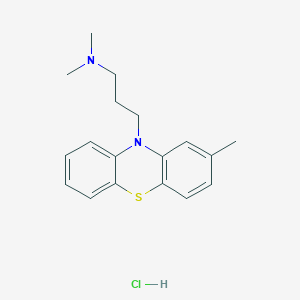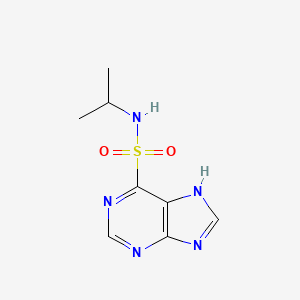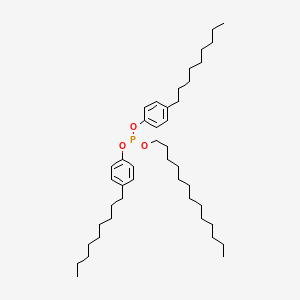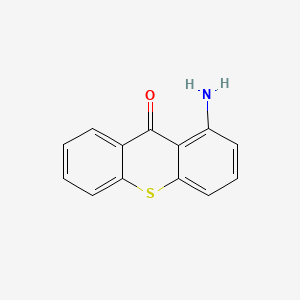
1-Aminothioxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminothioxanthen-9-one is a chemical compound with the molecular formula C13H9NOS. It is a derivative of thioxanthone, characterized by the presence of an amino group at the first position of the thioxanthone structure.
Méthodes De Préparation
The synthesis of 1-Aminothioxanthen-9-one can be achieved through several methods. One common synthetic route involves the reaction of thioxanthone with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amino derivative .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often optimize reaction conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
1-Aminothioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound to its reduced forms using reagents like sodium borohydride.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-Aminothioxanthen-9-one involves its interaction with molecular targets and pathways within biological systems. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
1-Aminothioxanthen-9-one can be compared with other similar compounds, such as:
Thioxanthone: The parent compound, which lacks the amino group. Thioxanthone is used in photochemistry and as a photosensitizer.
1-Chlorothioxanthen-9-one: A derivative with a chlorine atom instead of an amino group. It has different chemical properties and applications.
2-Aminothioxanthen-9-one: Another amino derivative, but with the amino group at the second position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
40021-31-6 |
|---|---|
Formule moléculaire |
C13H9NOS |
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
1-aminothioxanthen-9-one |
InChI |
InChI=1S/C13H9NOS/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H,14H2 |
Clé InChI |
ZSSOUAIRYPTMIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(3-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12643026.png)
